molecular formula C19H23ClN2O5 B600920 Desmethyl amolodipine CAS No. 113994-37-9

Desmethyl amolodipine

Cat. No.: B600920
CAS No.: 113994-37-9
M. Wt: 394.86
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Description

Desmethyl amolodipine, also known as 6-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-1,4-dihydropyridine-3-carboxylic acid, is a derivative of amlodipine. It is a calcium channel blocker primarily used in the treatment of hypertension and angina. The compound is characterized by its molecular formula C19H23ClN2O5 and a molecular weight of 394.849 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desmethyl amolodipine involves several steps, starting from the basic structure of dihydropyridine. The process typically includes:

    Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonia to form the dihydropyridine ring.

    Esterification: The resulting compound undergoes esterification with ethanol to form the ethyl ester derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Desmethyl amolodipine has several applications in scientific research:

Mechanism of Action

Desmethyl amolodipine exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound also enhances the production of nitric oxide, a potent vasodilator, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Uniqueness of Desmethyl amolodipine: this compound is unique due to its specific structural modifications, which enhance its pharmacokinetic properties and reduce potential side effects. Its ability to selectively target vascular smooth muscle cells while minimizing cardiac effects makes it a valuable compound in the treatment of hypertension and angina .

Biological Activity

Desmethyl amlodipine, a metabolite of amlodipine, is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Desmethyl amlodipine is formed through the metabolism of amlodipine, primarily via the cytochrome P450 3A4 enzyme pathway. This compound retains similar pharmacological effects as its parent compound, including:

  • Calcium Channel Blockade : It inhibits L-type calcium channels, leading to relaxation of vascular smooth muscle and vasodilation.
  • Antihypertensive Effects : By reducing peripheral vascular resistance, desmethyl amlodipine lowers blood pressure.

Pharmacokinetics

The pharmacokinetic profile of desmethyl amlodipine is characterized by:

  • Absorption : Similar to amlodipine, desmethyl amlodipine is absorbed effectively from the gastrointestinal tract.
  • Metabolism : It undergoes further metabolism in the liver, contributing to its overall pharmacological effects.
  • Half-life : The elimination half-life is comparable to that of amlodipine, allowing for once-daily dosing.

Biological Activity and Efficacy

Research indicates that desmethyl amlodipine exhibits significant biological activity:

  • Vasodilatory Effects : Studies have shown that desmethyl amlodipine effectively reduces vascular tone and improves blood flow, similar to amlodipine .
  • Cardiovascular Benefits : In clinical studies, it has been associated with reduced morbidity and mortality in patients with heart failure and ischemic heart disease .

Table 1: Comparative Biological Activity of Amlodipine and Desmethyl Amlodipine

PropertyAmlodipineDesmethyl Amlodipine
Mechanism of ActionL-type calcium channel blockerL-type calcium channel blocker
Antihypertensive EffectSignificantSignificant
Vasodilatory EffectYesYes
Half-life30-50 hoursSimilar to Amlodipine
MetabolismHepatic (CYP3A4)Hepatic (CYP3A4)

Case Studies and Clinical Findings

  • Hypertension Management : In a cohort study involving hypertensive patients, desmethyl amlodipine demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo .
  • Heart Failure Outcomes : A recent study highlighted that patients with dilated cardiomyopathy who received treatment with desmethyl amlodipine had a lower risk of hospitalization due to heart failure compared to those not receiving treatment .

Adverse Effects and Safety Profile

While desmethyl amlodipine shares a favorable safety profile with amlodipine, potential adverse effects include:

  • Peripheral edema
  • Dizziness
  • Fatigue

These side effects are generally mild but can impact patient adherence to therapy.

Properties

IUPAC Name

6-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-5-ethoxycarbonyl-2-methyl-1,4-dihydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5/c1-3-27-19(25)17-14(10-26-9-8-21)22-11(2)15(18(23)24)16(17)12-6-4-5-7-13(12)20/h4-7,16,22H,3,8-10,21H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMLXNROVBYURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)O)C)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114498
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113994-37-9
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113994-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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